molecular formula C7H14ClNO2 B1532595 3-Azetidineacetic acid ethyl ester hydrochloride CAS No. 712317-32-3

3-Azetidineacetic acid ethyl ester hydrochloride

Cat. No.: B1532595
CAS No.: 712317-32-3
M. Wt: 179.64 g/mol
InChI Key: KWCSLGGXQPNKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azetidineacetic acid ethyl ester hydrochloride (CAS 712317-32-3) is a versatile azetidine-based building block of significant interest in medicinal and organic chemistry. With a molecular formula of C 7 H 14 ClNO 2 and a molecular weight of 179.64 g/mol, this compound serves as a crucial synthon for the introduction of the strained, four-membered azetidine ring into complex molecules . The core research value of this ester lies in its application as a precursor to various pharmacologically active compounds. The azetidine ring is a recognized pharmacophore found in molecules with a range of biological activities, including antihypertensive and cytotoxic agents . Specifically, derivatives of (3-Arylazetidin-3-yl)acetates, for which this compound is a synthetic precursor, have been investigated as positive allosteric modulators of GABA A receptors . Furthermore, (Azetidin-3-yl)acetic acid, a closely related structure, can function as a structural analogue for 4-aminobutanoic acid (GABA) , highlighting its utility in neuroscientific research. Its reactivity and stability make it an ideal candidate for constructing novel drug candidates, pharmaceutical intermediates, and conformationally restricted amino acids used in peptidomimetics . For optimal stability, this product should be stored in an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(azetidin-3-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)3-6-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCSLGGXQPNKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triflation and Intramolecular Cyclization Route

One advanced method involves:

  • Starting from diethylbis(hydroxymethyl)malonate, which is triflated to form a good leaving group intermediate.
  • Intramolecular cyclization with an amine to form the azetidine ring.
  • Decarboxylation to yield azetidine-3-carboxylic acid.
  • Hydrogenation to reduce and obtain the ethyl ester form.
  • Formation of the hydrochloride salt by treatment with HCl.

Key features:

  • Avoids toxic reagents like cyanide and epichlorohydrin.
  • Uses readily available and economically viable reagents.
  • Employs reducing agents such as sodium cyanoborohydride, sodium triacetoxyborohydride, or sodium borohydride.
  • Compatible solvents include methanol, ethanol, acetonitrile, and methylene chloride.
  • Weak bases like sodium carbonate or triethylamine are used in salt formation steps.

Yields and operational details:

  • Reported yields for the key toluene extraction step reach 86%.
  • Reaction pH is controlled between 9-10.
  • Solvent switches and concentration steps are done under reduced pressure at moderate temperatures (~45 °C).
  • The methanol solution of the diester intermediate is directly used in subsequent steps to improve efficiency.
Step Reagents/Conditions Notes
Triflation Diethylbis(hydroxymethyl)malonate + triflic anhydride Forms triflate intermediate
Cyclization Amine, mild base Intramolecular ring closure
Decarboxylation Heating, acid/base Removes carboxyl group
Hydrogenation Pd catalyst, reducing agent Converts to ethyl ester
Salt formation HCl, weak base, solvent Forms hydrochloride salt

This process is operationally simpler and more environmentally friendly than older methods.

Epichlorohydrin and Benzylamine Route

Another method synthesizes 3-hydroxy-azetidine hydrochloride (a close precursor) via:

  • Ring-opening of epichlorohydrin by benzylamine in aqueous medium at low temperature (0-5 °C).
  • Ring-closure promoted by sodium carbonate under reflux in acetonitrile.
  • Hydrogenation with palladium on carbon catalyst in methanol with added HCl to remove benzyl protecting groups and form the hydrochloride salt.
  • Crystallization from ethyl acetate to isolate the product.

Key parameters:

  • Reaction times: 12 hours for ring opening and ring closure each.
  • Hydrogenation: 8 hours at mild conditions.
  • Purity of intermediate products around 96-97% by HPLC.
  • Yields around 88.7% for intermediate and high purity final product.
Step Reagents/Conditions Notes
Ring-opening Benzylamine + epichlorohydrin, 0-5 °C, aqueous Slow addition, temperature control
Ring-closure Sodium carbonate, reflux, acetonitrile 12 h reaction, base-mediated cyclization
Hydrogenation Pd/C, methanol, HCl, 8 h Removes benzyl protection, forms HCl salt
Isolation Evaporation, ethyl acetate crystallization White solid product

This method is cost-effective, uses inexpensive benzylamine instead of benzhydrylamine, and completes in about 2 days.

Methanesulfonyl Chloride Protection and Benzhydrylamine Route

A third approach focuses on azetidine-3-formic acid synthesis, which is closely related and can be adapted for ethyl ester derivatives:

  • React 2,2-dimethylolmalonic acid-1,3-diethyl ester with methanesulfonyl chloride at low temperature (-15 to 10 °C) to form a mesylate intermediate.
  • React this intermediate with benzhydrylamine at elevated temperature (100-120 °C) to form a protected azetidine intermediate.
  • Decarboxylate under acidic conditions at 70-100 °C.
  • Hydrogenate with palladium hydroxide carbon catalyst to remove benzhydryl protection.
  • Adjust pH with potassium carbonate to obtain the azetidine acid.

This method:

  • Avoids highly toxic sodium cyanide.
  • Reduces synthesis cost by over 30% compared to older methods.
  • Is suitable for industrial scale-up.
  • Reaction times for each step range from 12 to 36 hours.
Step Reagents/Conditions Notes
Mesylation Methanesulfonyl chloride, -15 to 10 °C, 12-36 h Formation of mesylate intermediate
Amination Benzhydrylamine, 100-120 °C, 12-36 h Ring formation with protection
Decarboxylation HCl, 70-100 °C, 12-36 h Removal of carboxyl group
Hydrogenation Pd(OH)2/C, 10-60 °C, 3-10 h Deprotection step
pH adjustment Potassium carbonate, pH 6-7 Final product isolation

This method is notable for its high purity and industrial applicability.

Comparative Summary Table

Method Key Reagents Reaction Conditions Advantages Yield/Purity
Triflation and Cyclization Diethylbis(hydroxymethyl)malonate, amine, reducing agents Mild temp, solvent switches, 12-36 h Avoids toxic reagents, scalable ~86% yield, high purity
Epichlorohydrin + Benzylamine Epichlorohydrin, benzylamine, Pd/C, HCl Low temp ring opening, reflux cyclization, hydrogenation Cost-effective, short cycle ~88.7% yield, 96.7% purity
Mesylation + Benzhydrylamine Methanesulfonyl chloride, benzhydrylamine, Pd(OH)2/C Low to high temp, 12-36 h per step Industrial scale, avoids cyanide High purity, cost reduced by 30%

Research Findings and Notes

  • Avoidance of toxic reagents such as cyanide and epichlorohydrin is a major improvement in recent methods.
  • Use of protecting groups (benzhydryl or benzyl) facilitates selective ring closure and purification.
  • Hydrogenation steps are critical for deprotection and must be carefully controlled to avoid over-reduction.
  • Solvent choice (methanol, ethanol, acetonitrile) influences reaction rates and product isolation.
  • pH control during salt formation ensures high yield and purity of the hydrochloride salt.
  • Industrial processes emphasize shorter reaction times, fewer steps, and safer reagents for scalability.

Chemical Reactions Analysis

Types of Reactions

3-Azetidineacetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can modify the functional groups attached to the azetidine ring .

Scientific Research Applications

3-Azetidineacetic acid ethyl ester hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of 3-Azetidineacetic acid ethyl ester hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural similarity to other biologically active azetidines. The ring strain in the azetidine moiety likely plays a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table highlights key structural analogues of 3-azetidineacetic acid ethyl ester hydrochloride, emphasizing differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
3-Azetidineacetic acid ethyl ester HCl 712317-32-3 C₇H₁₄ClNO₂ 179.64 Ethyl ester, azetidine ring Neuroprotective agents
Methyl 2-(azetidin-3-yl)acetate HCl 890849-61-3 C₆H₁₂ClNO₂ 165.62 Methyl ester, azetidine ring Biochemical intermediates
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl 1780567-99-8 C₇H₁₃ClFNO₂ 197.64 Ethyl ester, fluorine substituent Radiolabeled probes
β-Alanine ethyl ester HCl 4244-84-2 C₅H₁₂ClNO₂ 153.60 Aminoethyl group Peptide synthesis
3-Methoxyazetidine HCl N/A C₄H₁₀ClNO 123.58 Methoxy substituent Organic synthesis

Key Differences in Physicochemical Properties

  • Fluorination in ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl (CAS 1780567-99-8) enhances metabolic stability and introduces hydrogen-bonding capabilities, which may improve target binding affinity .
  • Functional Group Modifications :

    • β-Alanine ethyl ester HCl (CAS 4244-84-2) replaces the azetidine ring with a primary amine, shifting its utility toward peptide coupling reactions rather than neuroprotection .
    • 3-Methoxyazetidine HCl introduces a polar methoxy group, increasing water solubility but reducing ring strain compared to the parent compound .

Stability and Handling Considerations

  • Storage : Most azetidine derivatives require storage at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .
  • Reactivity : Azetidine rings are prone to ring-opening in strongly acidic or basic conditions, necessitating pH-controlled environments during synthesis .

Biological Activity

3-Azetidineacetic acid ethyl ester hydrochloride is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which contributes to its biological activity. The compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 712317-32-3
  • Molecular Formula : C7_{7}H12_{12}ClN1_{1}O2_{2}

The biological activity of this compound is believed to involve interaction with specific receptors or enzymes within biological systems. While detailed studies are still ongoing, preliminary data suggest that the compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. A notable study involved testing various derivatives against human breast cancer cell lines (MCF-7). The results indicated significant cytotoxic effects at certain concentrations.

CompoundIC50_{50} (µM)Maximum Inhibition (%)
This compound2578.6
Control (Tamoxifen)583

The study demonstrated that the compound exhibited dose-dependent inhibition of cancer cell proliferation, suggesting its potential as a lead compound for drug development .

Neuroprotective Effects

Research has also explored the neuroprotective effects of azetidine derivatives. In animal models, compounds similar to this compound have shown promise in reducing neuroinflammation and protecting neuronal cells from apoptosis. These findings indicate potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
    • Method : MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
    • Results : The compound demonstrated an IC50_{50} value of 25 µM, significantly reducing cell viability compared to untreated controls.
  • Neuroprotective Study :
    • Objective : To investigate the effects of azetidine derivatives on neuroinflammation.
    • Method : In vivo studies using rodent models subjected to neurotoxic agents.
    • Results : Treatment with azetidine derivatives resulted in decreased markers of inflammation and improved behavioral outcomes .

Q & A

Basic: What synthetic protocols are recommended for preparing 3-Azetidineacetic acid ethyl ester hydrochloride, and how can reaction parameters be optimized?

Answer:
The synthesis of this compound typically involves esterification under acidic conditions. A general protocol includes:

  • Reagents : Anhydrous ethanol, hydrochloric acid (HCl), and the precursor carboxylic acid (e.g., 3-azetidineacetic acid) .
  • Conditions : Stirring under inert atmosphere (e.g., Argon) at 40°C overnight, followed by cooling to 0°C to precipitate the product .
  • Optimization : Adjusting solvent polarity (e.g., ethanol-water mixtures), HCl stoichiometry, and reaction time can improve yield and purity. For example, excess HCl accelerates esterification but may require neutralization steps post-reaction .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to track metabolic pathways of this compound in vivo?

Answer:
Isotopic labeling strategies enable tracing of both the ester and acid moieties during absorption and metabolism:

  • Labeling Positions : Introduce ¹³C or ¹⁵N at specific carbons (e.g., C-1, C-2) or nitrogen atoms (e.g., N-6) in the azetidine or acetic acid groups .
  • Methodology : Use labeled precursors (e.g., ¹³C-ethanol or ¹⁵N-azetidine) during synthesis. Post-administration, track isotopic enrichment in tissues via LC-MS or NMR .
  • Data Interpretation : Compare labeled vs. unlabeled metabolite ratios to distinguish hydrolysis pathways (e.g., esterase activity) from systemic distribution .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

  • Purity Assessment :
    • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) and ≥95% purity thresholds .
    • Elemental Analysis : Confirm Cl⁻ content via titration or ion chromatography .
  • Structural Elucidation :
    • NMR : ¹H/¹³C NMR identifies ester carbonyl (~170 ppm) and azetidine ring protons (δ 3.0–4.0 ppm) .
    • FT-IR : Detect ester C=O stretching (~1740 cm⁻¹) and NH⁺ vibrations (2500–3000 cm⁻¹) .

Advanced: How to resolve discrepancies in hydrolytic stability data under varying pH conditions?

Answer:
Conflicting stability reports often arise from pH-dependent ester hydrolysis:

  • Experimental Design :
    • Buffer Systems : Test hydrolysis in phosphate (pH 7.4) vs. gastric (pH 1.2) buffers at 37°C .
    • Kinetic Analysis : Use HPLC to quantify residual ester over time. Calculate half-life (t½) and activation energy (Ea) via Arrhenius plots .
  • Mitigation : Add protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. non-enzymatic degradation .

Basic: What storage conditions minimize degradation during long-term studies?

Answer:

  • Temperature : Store at –15°C under anhydrous conditions to prevent ester hydrolysis .
  • Handling : Use sealed, moisture-resistant containers (e.g., vacuum-dried vials) and avoid repeated freeze-thaw cycles .
  • Stability Monitoring : Conduct periodic HPLC assays to detect degradation products (e.g., free carboxylic acid) .

Advanced: How to design assays differentiating ester and free acid forms in pharmacokinetic studies?

Answer:

  • Separation Techniques :
    • LC-MS/MS : Use hydrophilic interaction chromatography (HILIC) to resolve ester (neutral) and acid (charged) forms .
    • Isotope Dilution : Spiking samples with ¹³C-labeled ester/internal standard improves quantification accuracy .
  • Enzymatic Hydrolysis : Incubate plasma samples with esterases (e.g., porcine liver esterase) and measure acid generation via kinetic assays .

Advanced: What strategies address low solubility in aqueous buffers for in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound, then dilute in assay buffer .
  • Micellar Systems : Incorporate surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility without altering bioactivity .
  • Validation : Confirm solubility via dynamic light scattering (DLS) and monitor aggregation effects on assay endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azetidineacetic acid ethyl ester hydrochloride
Reactant of Route 2
3-Azetidineacetic acid ethyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.